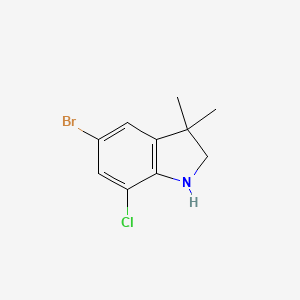
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with fluorine, methyl groups, and a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Fluorine and Methyl Groups: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor. Methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanone
Reduction: (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methane
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The compound may also modulate biological pathways by altering the activity of key enzymes or signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoro-4,5-dimethylthiophen-2-yl)methanol
- (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanone
- (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methane
Uniqueness
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a fluorine atom and a phenylmethanol moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H13FOS |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(3-fluoro-4,5-dimethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FOS/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
Clé InChI |
QPQJQDOGAWZZLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1F)C(C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


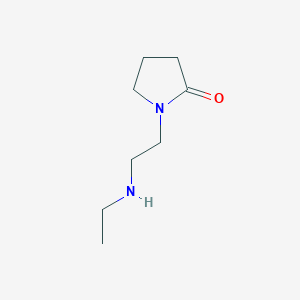
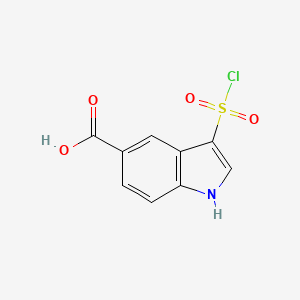
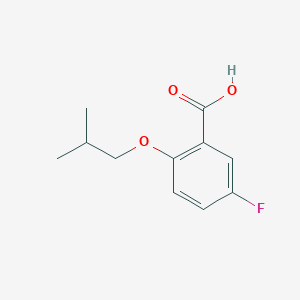
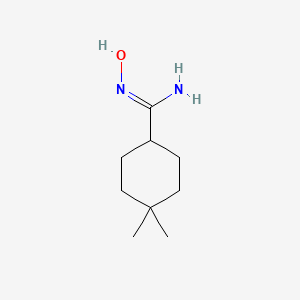
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)

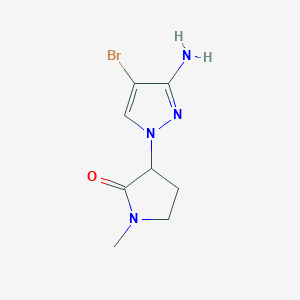
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
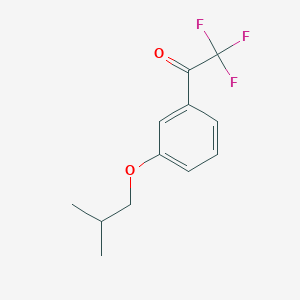

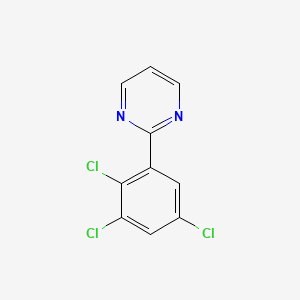
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)

